molecular formula C23H28ClN3O5S2 B3014486 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216648-09-7

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B3014486
CAS No.: 1216648-09-7
M. Wt: 526.06
InChI Key: JOMHRNXOQIXACD-UHFFFAOYSA-N
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Description

The compound N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride (hereafter referred to as Compound A) is a benzamide derivative featuring a benzothiazole core substituted with a 4-ethoxy group and a morpholinoethylamine side chain. Structurally, it shares similarities with kinase inhibitors and probes targeting enzymes like CK2 (Casein Kinase 2) .

  • Molecular Formula: C₂₃H₂₈ClN₃O₅S₂ (approximated from and ).
  • Key Features: Benzothiazole ring: Provides a rigid aromatic scaffold for target binding. 4-Ethoxy substituent: Enhances lipophilicity and modulates electronic properties. Morpholinoethyl group: Improves solubility and may influence pharmacokinetics.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2.ClH/c1-3-31-19-5-4-6-20-21(19)24-23(32-20)26(12-11-25-13-15-30-16-14-25)22(27)17-7-9-18(10-8-17)33(2,28)29;/h4-10H,3,11-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMHRNXOQIXACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound incorporates a benzothiazole moiety, which is known for various pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Benzothiazole moiety : This core structure is associated with diverse biological activities.
  • Ethoxy group : Enhances solubility and stability.
  • Methylsulfonyl group : Contributes to the compound's reactivity profile.
  • Morpholinoethyl group : Potentially increases the compound's interaction with biological targets.

The molecular formula for this compound is C20H26N2O4SC_{20}H_{26}N_2O_4S with a molecular weight of 394.56 g/mol .

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various signaling pathways related to inflammation, cell proliferation, and apoptosis .

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may interact with receptors that play critical roles in disease pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial strains, indicating potential antimicrobial properties .
  • Anti-inflammatory Properties : The modulation of inflammatory pathways suggests that this compound could be beneficial in treating inflammatory diseases .

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of compounds related to this compound. Notable findings include:

  • In vitro Studies : Compounds similar to this have demonstrated significant inhibition of cell proliferation in cancer cell lines, with IC50 values indicating potent activity .
  • Mechanistic Studies : Research has elucidated pathways through which these compounds exert their effects, including apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives in various therapeutic contexts:

StudyFindings
Frentizole StudyIdentified as a potent inhibitor of T-cell proliferation with an IC50 of 0.004 μM, showcasing the potential for similar compounds in immune modulation .
Antimicrobial EfficacyCompounds derived from benzothiazole exhibited minimum inhibitory concentrations (MIC) against multiple pathogens, suggesting broad-spectrum antimicrobial activity .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored as a potential drug candidate due to its diverse biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through interactions with specific cellular pathways .
  • Antimicrobial Properties : The benzothiazole moiety is known for its antimicrobial effects, making this compound a candidate for developing new antibiotics .

Biological Studies

Research has focused on understanding the compound's mechanisms of action:

  • Enzyme Interaction : Studies indicate that it may modulate enzyme activity, influencing pathways related to inflammation and apoptosis .
  • Cell Proliferation : Investigations into its effects on cell growth have shown promise in targeting cancerous cells .

Industrial Applications

Beyond medicinal uses, the compound serves as an intermediate in synthesizing other complex organic molecules, potentially leading to the development of new materials or pharmaceuticals .

Case Studies and Research Findings

Recent studies have provided insights into the compound's efficacy:

  • Anticancer Research : In vitro studies demonstrated that this compound effectively inhibited tumor cell growth by inducing apoptosis in various cancer cell lines. Further research is needed to elucidate the specific pathways involved .
  • Antimicrobial Efficacy : A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that it could be developed into a new class of antibiotics .
  • Mechanistic Studies : Ongoing research aims to clarify how this compound interacts with specific enzymes and receptors, which is crucial for understanding its full therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues of Compound A, highlighting differences in substituents and molecular properties:

Compound Name / ID Molecular Formula Substituent Variations Key Data / Applications Source
Compound A C₂₃H₂₈ClN₃O₅S₂ 4-Ethoxybenzothiazole, 4-methylsulfonyl, morpholinoethyl Hypothesized kinase modulation (based on CK2-targeting analogues)
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride C₂₂H₂₆ClN₃O₅S₂ 6-Methoxybenzothiazole, 2-methylsulfonyl Structural confirmation via NMR; no explicit bioactivity
N-(3-(Dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride C₂₅H₃₃ClN₄O₄S₂ 4-Ethoxybenzothiazole, 4-ethylsulfonyl, dimethylaminopropyl Supplier-listed compound; no biological data
4-Cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride C₂₂H₂₃ClN₄O₂S 4-Methylbenzothiazole, 4-cyano Molecular weight: 443.0; no reported activity
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) C₁₆H₁₃N₃O₃S₂ Pyridylthiazole core, 3-methylsulfonyl Synthesized via EDCI/HOBt coupling; 33% yield
N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride C₂₆H₃₅ClN₄O₄S₂ 6-Ethoxybenzothiazole, 4-(4-methylpiperidinylsulfonyl) Molecular weight: 567.2; no activity data

Q & A

Q. What synthetic routes are commonly employed for constructing the benzothiazole core in this compound?

The benzothiazole moiety can be synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents. For example, in structurally related compounds, 2-aminothiazole derivatives react with substituted benzaldehydes or acyl chlorides under reflux in ethanol or methanol, often with glacial acetic acid as a catalyst . Characterization typically involves IR spectroscopy (to confirm C=O and N-H stretches), 1H^{1}\text{H}/13C^{13}\text{C} NMR (to verify substituent integration), and mass spectrometry (to confirm molecular weight) .

Q. How are the morpholinoethyl and methylsulfonyl groups introduced into the molecule?

The morpholinoethyl group is likely added via nucleophilic substitution or reductive amination. For instance, amine intermediates can react with morpholine derivatives in polar aprotic solvents (e.g., DMF) at elevated temperatures . The methylsulfonyl group is typically introduced through sulfonation of a phenyl ring using methanesulfonyl chloride, followed by oxidation if necessary. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-sulfonation .

Q. What analytical methods are critical for confirming the hydrochloride salt form?

Elemental analysis (CHNS) is used to verify the stoichiometry of the hydrochloride salt. Additionally, 1H^{1}\text{H} NMR in DMSO-d6_6 can reveal the presence of exchangeable protons from HCl, while differential scanning calorimetry (DSC) identifies the salt’s melting point and decomposition profile .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay-specific variables (e.g., cell line sensitivity, incubation time). A systematic approach includes:

  • Cross-validating results using orthogonal assays (e.g., MTT vs. apoptosis markers).
  • Controlling for physicochemical factors (e.g., solubility in DMSO/PBS mixtures).
  • Performing dose-response curves to confirm IC50_{50} consistency . For example, if a compound shows poor activity in a cell-based assay but high enzyme inhibition, investigate membrane permeability using logP or PAMPA assays .

Q. What strategies optimize the compound’s pharmacokinetic profile, given its methylsulfonyl and trifluoromethyl groups?

  • Lipophilicity adjustment : The methylsulfonyl group increases hydrophilicity, which can be counterbalanced by introducing lipophilic substituents (e.g., ethoxy groups) to maintain blood-brain barrier penetration .
  • Metabolic stability : The trifluoromethyl group reduces oxidative metabolism. In vitro microsomal assays (human/rat liver microsomes) can identify vulnerable sites for deuteration or fluorination to prolong half-life .

Q. How can computational modeling guide SAR studies for this compound?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) identifies key interactions (e.g., hydrogen bonds with the morpholino oxygen or π-π stacking with the benzothiazole). MD simulations (>100 ns) assess binding stability and conformational flexibility. For example, substituents on the benzamide ring may influence binding pocket occupancy, as seen in analogs targeting PFOR enzymes .

Methodological Considerations

Q. What precautions are necessary during scale-up synthesis to ensure reproducibility?

  • Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation. For example, monitor the disappearance of starting amines during amide coupling .
  • Purification : Employ column chromatography with gradients (e.g., hexane/EtOAc to DCM/MeOH) for polar intermediates. Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .

Q. How should researchers address toxicity discrepancies between in vitro and in vivo models?

  • Metabolite profiling : Use LC-MS/MS to identify toxic metabolites (e.g., reactive quinone intermediates from benzothiazole oxidation).
  • Species-specific differences : Compare CYP450 isoform activity in human vs. rodent hepatocytes. If toxicity is higher in vivo, consider prodrug strategies to limit systemic exposure .

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